![molecular formula C18H13FN6O3 B2571657 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1251573-51-9](/img/structure/B2571657.png)
3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a 1,2,4-oxadiazole ring, a fluorophenyl group, and a methoxyphenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have enabled the development of hybrid molecules containing various core structures similar to the one mentioned. These compounds have been investigated for their antimicrobial, antilipase, and antiurease activities. Some derivatives demonstrate good to moderate activity against specific microorganisms, showcasing their potential in the development of new antimicrobial agents (Başoğlu et al., 2013).
Antimicrobial and Antitubercular Activity
Isoxazole clubbed with 1,3,4-oxadiazole derivatives have shown promising antimicrobial and antitubercular activities. Such compounds have been synthesized and evaluated, revealing significant activity against bacterial strains like E. coli and M. tuberculosis. This underscores the potential of incorporating oxadiazole rings into new antimicrobial agents (Shingare et al., 2018).
Nonlinear Optical Properties
Derivatives of 1,3,4-oxadiazoles, containing functional groups similar to the queried compound, have been synthesized and explored for their nonlinear optical properties. These studies provide insights into the potential applications of such compounds in optoelectronics, indicating their utility in developing optical limiters and other photonic devices (Chandrakantha et al., 2011).
Antidiabetic Screening
Compounds incorporating the oxadiazole moiety have also been evaluated for their antidiabetic potential. Through in vitro screening methods, such as the α-amylase inhibition assay, these derivatives have shown promise in the development of new antidiabetic medications, highlighting the versatility of the oxadiazole core in medicinal chemistry (Lalpara et al., 2021).
Future Directions
properties
IUPAC Name |
3-[1-(4-fluorophenyl)triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O3/c1-27-14-8-4-12(5-9-14)20-17(26)18-21-16(23-28-18)15-10-25(24-22-15)13-6-2-11(19)3-7-13/h2-10H,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOFXMFVYOUAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

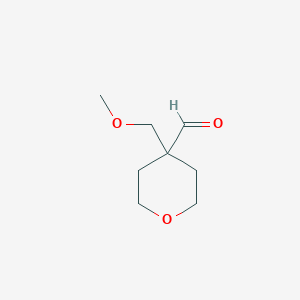

![6-Chloro-4-[(4-ethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2571578.png)
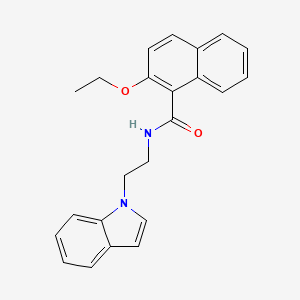
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2571582.png)
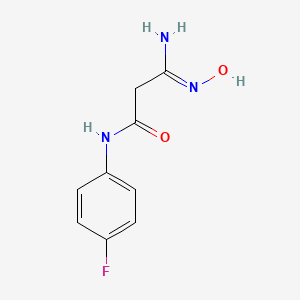
![[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine](/img/structure/B2571586.png)
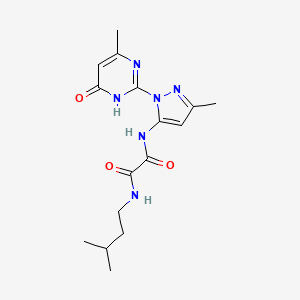
![2-benzylsulfanyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2571590.png)
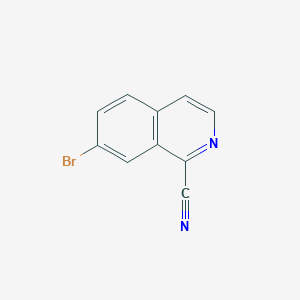
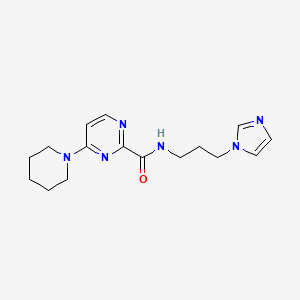
![4-(dipropylsulfamoyl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571593.png)

